Riociguat and, by extension, Riociguat-d6, function as stimulators of soluble guanylate cyclase (sGC) [, , ]. sGC is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for catalyzing the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP) [, , ]. cGMP, in turn, acts as a second messenger, mediating a variety of physiological processes, including vasodilation, or the relaxation of blood vessels [].
Unlike other drugs that target the NO pathway, such as tadalafil and sildenafil, which primarily inhibit the degradation of cGMP, Riociguat directly stimulates sGC activity, even in the absence of NO []. This direct stimulation of sGC makes Riociguat particularly effective in conditions where NO bioavailability is compromised.
Investigating Drug-Drug Interactions: Riociguat is often used in combination with other medications [, , , , , ]. Riociguat-d6 could be utilized to disentangle the metabolic pathways and potential interactions of Riociguat with these co-administered drugs, providing valuable insights into optimizing treatment strategies.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9